

An In-depth Technical Guide to the Synthesis of Cyclopropyl Methyl Ketone-d4

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Compound of Interest

Compound Name: NSC 1940-d4

Cat. No.: B12349117

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropyl methyl ketone-d4, a deuterated analog of an important building block in organic synthesis. The inclusion of deuterium isotopes can be a powerful tool in drug discovery and development, aiding in mechanistic studies, altering metabolic profiles, and enhancing the pharmacokinetic properties of drug candidates. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and further research.

Introduction

Cyclopropyl methyl ketone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. The strategic incorporation of deuterium at specific molecular positions can offer significant advantages. In the case of cyclopropyl methyl ketone-d4, deuteration of the methyl group and the alpha-position of the cyclopropyl ring can influence reaction kinetics and metabolic pathways. This guide outlines two plausible and efficient pathways for the synthesis of this isotopically labeled compound.

Synthetic Pathways

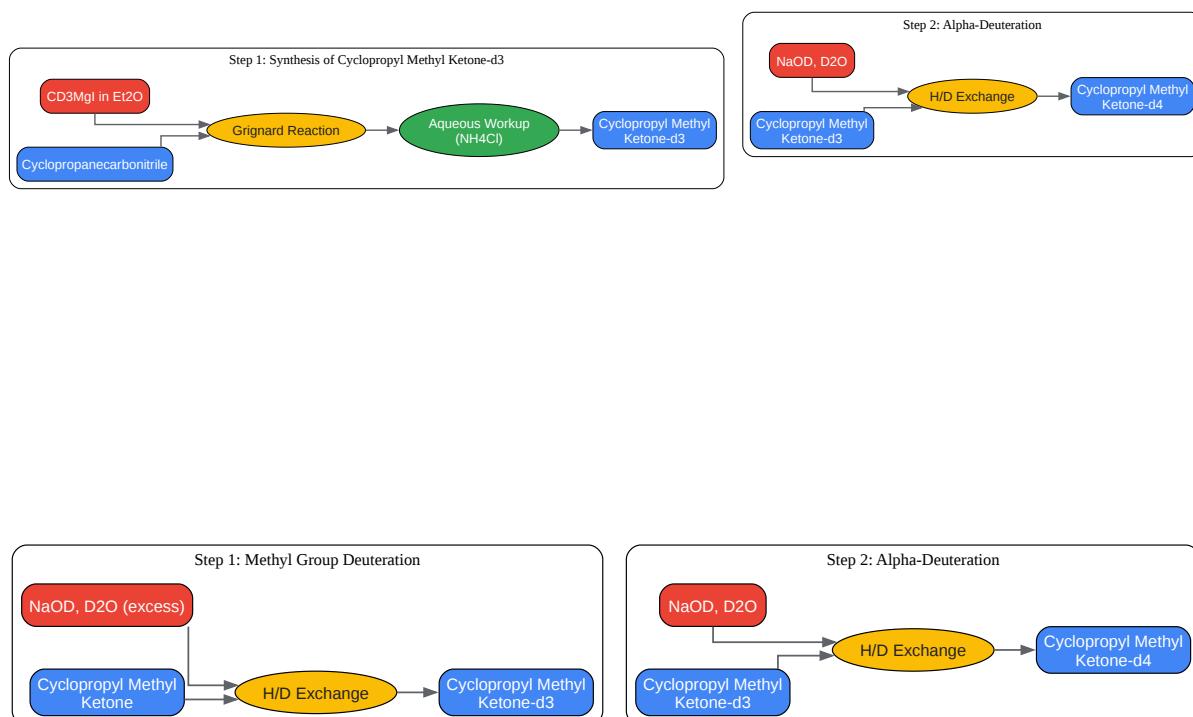
Two principal pathways for the synthesis of cyclopropyl methyl ketone-d4 are presented. Pathway 1 involves the initial synthesis of the trideuterated methyl ketone followed by alpha-

deuteration. Pathway 2 outlines a method starting from non-deuterated cyclopropyl methyl ketone, followed by a two-step deuteration process.

Pathway 1: Grignard Reaction with Deuterated Methyl Magnesium Iodide followed by Alpha-Deuteration

This pathway is a highly efficient method for introducing the trideuteromethyl group, followed by a well-established alpha-deuteration.

Logical Workflow for Pathway 1



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